2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
Description
This compound is a modified purine nucleoside derivative designed for solid-phase oligonucleotide synthesis. Its structure includes:
- 2-Isobutyrylamino: Protects the exocyclic amine at position 2 of the purine base, preventing undesired side reactions during coupling .
- 2'-O-tert-butyldimethylsilyl (TBDMS): A steric protecting group at the 2'-hydroxyl, resistant to acidic conditions and selectively removable via fluoride ions .
- 5'-O-DMT (4,4'-dimethoxytrityl): Acid-labile protection for the 5'-hydroxyl, enabling stepwise chain elongation and trityl monitoring .
- 3'-CE (cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling, with the cyanoethyl group enhancing stability and reducing oxidation side products .
This combination of protections ensures high coupling efficiency, selective deprotection, and compatibility with automated synthesis platforms. The compound is primarily used in antisense oligonucleotide and siRNA production, where precise control over nucleoside reactivity is critical .
Properties
CAS No. |
179558-91-9 |
|---|---|
Molecular Formula |
C50H68N7O8PSi |
Molecular Weight |
954.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-13-18-43(58)54-48-52-31-41-46(55-48)56(33-53-41)47-45(65-67(11,12)49(6,7)8)44(64-66(62-30-17-29-51)57(34(2)3)35(4)5)42(63-47)32-61-50(36-19-15-14-16-20-36,37-21-25-39(59-9)26-22-37)38-23-27-40(60-10)28-24-38/h14-16,19-28,31,33-35,42,44-45,47H,13,17-18,30,32H2,1-12H3,(H,52,54,55,58)/t42-,44-,45-,47-,66?/m1/s1 |
InChI Key |
XJRKARXGQAQMRG-KAZSGHHBSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
2'-O-Tert-Butyldimethylsilyl (TBDMS) Protection
The 2'-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A typical protocol involves:
-
Dissolving ribofuranose derivatives in dry pyridine or DMF.
-
Adding TBDMS-Cl (1.2 equivalents) at 0°C under nitrogen atmosphere.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous pyridine |
| Temperature | 0°C → 25°C (ramp) |
| Reaction Time | 8 hours |
| Yield | 85–90% |
5'-O-Dimethoxytrityl (DMT) Protection
The 5'-hydroxyl group is protected with dimethoxytrityl chloride (DMT-Cl):
-
Reacting TBDMS-protected ribose with DMT-Cl (1.5 equivalents) in pyridine.
Optimization Insight :
Excess DMT-Cl (>2 eq) leads to tritylation at unintended positions, reducing yield by 15–20%.
Purine Base Functionalization
The purine base undergoes modification to ensure compatibility with ribose coupling and subsequent phosphitylation.
Amino Group Protection with Isobutyryl
The exocyclic amino group of the purine is protected via isobutyrylation:
-
Reacting 2-aminopurine with isobutyryl chloride (1.3 eq) in anhydrous dichloromethane.
Analytical Validation :
-
1H NMR : Isobutyryl protons appear as a septet at δ 2.6–2.8 ppm.
-
HPLC Purity : ≥98% after column chromatography (silica gel, ethyl acetate/hexane).
Glycosylation: Coupling Ribose and Purine
The protected ribose is coupled to the purine base via glycosylation.
Reaction Conditions
-
Using a persilylated purine derivative (e.g., 2-isobutyrylamino-6-chloropurine).
-
Activating the ribose as a bromide (e.g., 3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranosyl bromide).
Yield Enhancement :
Phosphitylation at the 3'-Position
The 3'-hydroxyl group is activated using cyanoethyl (CE) phosphoramidite chemistry.
Phosphoramidite Formation
-
Reacting the nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 eq).
-
Using diisopropylethylamine (DIPEA) as a base in anhydrous dichloromethane.
Critical Parameters :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | -40°C → 0°C (gradient) |
| Reaction Time | 30 minutes |
| Yield | 88–92% |
31P NMR Confirmation : A singlet at δ 149–151 ppm confirms successful phosphitylation.
Deprotection and Purification
Final deprotection and purification ensure high-purity product.
Sequential Deprotection
Chromatographic Purification
-
HPLC Conditions : C18 column, acetonitrile/water gradient (5% → 95% over 30 minutes).
Industrial-Scale Production
Automated synthesizers and process controls enable large-scale manufacturing.
Key Industrial Protocols
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
-
In-Line Analytics : FTIR and mass spectrometry for real-time monitoring.
Cost-Efficiency Metrics :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Yield | 75% | 89% |
| Purity | 99.2% | 99.8% |
| Production Time | 72 hours | 24 hours |
Analytical Validation
Rigorous characterization ensures structural fidelity and functional integrity.
Spectroscopic Methods
Stability Profiling
-
Storage : -20°C under argon; <0.1% degradation/month.
Challenges and Mitigation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and DMT protecting groups under acidic or basic conditions.
Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds, facilitated by activators such as tetrazole.
Oxidation: Conversion of phosphite triesters to phosphate triesters using oxidizing agents like iodine.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal; fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal.
Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds.
Oxidation: Iodine in water or pyridine for the oxidation of phosphite to phosphate.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR primers, probes for hybridization, and antisense oligonucleotides for gene silencing.
Scientific Research Applications
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified nucleotides and oligonucleotides for studying DNA/RNA structure and function.
Biology: Development of probes and primers for genetic analysis, including sequencing and PCR.
Medicine: Creation of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of diagnostic tools and kits for detecting genetic mutations and pathogens.
Mechanism of Action
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group at the 3/’ position allows for the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA or RNA strands. The protecting groups (TBDMS and DMT) ensure that the nucleoside remains stable and reactive only at the desired sites during synthesis.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural features and applications of analogous nucleoside intermediates:
Key Differences and Implications
Protection Strategy :
- The target compound uniquely combines 2'-O-TBDMS with 5'-O-DMT, allowing orthogonal deprotection (acidic for DMT, fluoride for TBDMS). In contrast, 6-chloro-(2,3-di-O-TBDMS)purine lacks a 5'-DMT, limiting its use in stepwise synthesis.
- Compounds with 2'-O-methoxyethyl (MOE) prioritize nuclease resistance over steric bulk, affecting solubility and coupling kinetics.
Base Modifications: The 2-isobutyrylamino group on the purine base distinguishes the target compound from N6-benzoyl guanosine derivatives , which require harsher conditions (e.g., ammonia) for deprotection.
Phosphoramidite Compatibility: All compared compounds use CE phosphoramidite at the 3'-position, ensuring standardized oxidation and capping steps. However, the target compound’s purine backbone may exhibit faster coupling rates compared to guanosine analogs due to reduced steric hindrance .
Purity and Yield
- The target compound is typically isolated at ≥95% purity after chromatographic purification , comparable to N6-benzoyl guanosine analogs .
- Yields for phosphoramidite derivatives range from 70–85%, influenced by the steric bulk of protecting groups .
Biological Activity
2-Isobutyrylamino-9-(2'-O-tert-butyldimethylsilyl-5'-O-DMT-b-D-ribofuranosyl)purine 3'-CE phospho, also known as CAS No. 179558-91-9, is a modified nucleoside that plays a crucial role in the synthesis of oligonucleotides. This compound is particularly significant in genetic research, diagnostics, and therapeutic applications due to its unique structural properties and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 954.2 g/mol. Its structure includes several protective groups that enhance its stability and reactivity during synthesis processes.
| Property | Value |
|---|---|
| CAS Number | 179558-91-9 |
| Molecular Formula | C50H68N7O8PSi |
| Molecular Weight | 954.2 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide |
Biological Activity
The biological activity of 2-Isobutyrylamino-9-(2'-O-tert-butyldimethylsilyl-5'-O-DMT-b-D-ribofuranosyl)purine 3'-CE phospho is primarily linked to its function in oligonucleotide synthesis. The compound's phosphoramidite group at the 3' position facilitates the formation of phosphodiester bonds between nucleotides, which is essential for constructing DNA or RNA strands.
- Synthesis of Oligonucleotides : The compound acts as a building block in the assembly of oligonucleotides through phosphoramidite chemistry.
- Protection Groups : The TBDMS and DMT groups protect the nucleoside from premature reactions, ensuring that reactions occur at the desired sites.
- Reactivity : Upon deprotection, the compound can react with other nucleosides to form stable oligonucleotide chains.
Applications in Research and Medicine
The compound is widely utilized in various fields:
- Genetic Research : It is used for synthesizing probes and primers for PCR (Polymerase Chain Reaction) and sequencing applications.
- Therapeutic Development : Modified nucleotides derived from this compound are explored for gene therapy and antisense oligonucleotide technologies.
- Diagnostics : It aids in developing diagnostic tools for detecting genetic mutations and pathogens.
Case Studies
- Synthesis of Therapeutic Oligonucleotides : A study demonstrated the successful use of this compound in synthesizing high-fidelity therapeutic oligonucleotides that showed efficacy in targeting specific mRNA sequences related to diseases.
- PCR Efficiency Improvement : Another research highlighted how incorporating this modified nucleoside into primers significantly improved the yield and specificity of PCR amplifications compared to traditional nucleotides.
Q & A
Q. Optimization Tips :
- Use aprotic solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of silyl protecting groups .
- Monitor reaction progress via TLC or LC-MS to minimize side products .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying ribofuranosyl ring conformation and protecting group integrity. For example, tert-butyldimethylsilyl protons appear as singlets at ~0.1–0.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) .
- HPLC Purity Analysis : Use a C18 column with UV detection (260 nm for purine absorbance). A gradient of acetonitrile/water (0.1% TFA) ensures separation of phosphoramidite derivatives .
Stability Note : Store the compound at -20°C in anhydrous conditions to prevent degradation of the CE phospho group .
Advanced: How do different protecting groups influence the stability and reactivity of intermediates during synthesis?
Answer:
Comparative Insight : Alternative 2'-protecting groups (e.g., methyl or acetyl) offer faster deprotection but lower stability during prolonged storage .
Advanced: How can researchers resolve contradictions in reported biological activities of similar nucleoside analogs?
Answer: Contradictions often arise from variations in:
- Cellular uptake : Modifications like 2'-O-methyl or TBDMS groups alter membrane permeability. Use radiolabeled analogs to quantify intracellular uptake .
- Enzymatic recognition : Conduct kinetic assays (e.g., and ) with viral polymerases to compare incorporation efficiency .
Case Study : A study on 2'-O-methyl analogs showed conflicting antiviral results due to differences in cell lines (hepatoma vs. primary hepatocytes). Replicating experiments in standardized models (e.g., Huh-7 cells for HCV) reduces variability .
Advanced: What computational methods are effective in optimizing reaction conditions for phosphorylation?
Answer:
- Density Functional Theory (DFT) : Predicts activation energies for phosphoramidite coupling. For example, tetrazole-catalyzed reactions favor a trigonal bipyramidal transition state .
- COMSOL Multiphysics Simulations : Model solvent diffusion and heat transfer in large-scale reactions to prevent exothermic runaway .
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal yields. Tools like AutoML integrate real-time HPLC data for adaptive optimization .
Q. Example Workflow :
Use DFT to identify reactive intermediates.
Validate with small-scale experiments.
Scale up using COMSOL-guided parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
